molecular formula C12H24O3S B6175551 2-(heptane-4-sulfinyl)-3-methylbutanoic acid CAS No. 2551117-49-6

2-(heptane-4-sulfinyl)-3-methylbutanoic acid

Cat. No. B6175551
CAS RN: 2551117-49-6
M. Wt: 248.4
InChI Key:
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Description

2-(Heptane-4-sulfinyl)-3-methylbutanoic acid, commonly referred to as 2-HMSMBA, is an organic compound that has been studied extensively for its potential applications in scientific research. 2-HMSMBA is a novel compound that has been synthesized using a combination of chemical reactions and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

2-HMSMBA has been studied extensively for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of various compounds on biochemical and physiological processes. In particular, it has been used to investigate the effects of various compounds on cell proliferation and apoptosis, as well as the effects of various drugs on cell metabolism. Additionally, it has been used to study the effects of various compounds on the expression of various genes.

Mechanism of Action

2-HMSMBA has been found to exert its effects through several different mechanisms. It has been found to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Additionally, it has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Finally, it has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
2-HMSMBA has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of leukotrienes, which are pro-inflammatory molecules involved in the development of various inflammatory diseases. Additionally, it has been found to inhibit the production of prostaglandins, which are involved in the regulation of various physiological processes. Finally, it has been found to act as an agonist of the GPR55 receptor, which is involved in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

2-HMSMBA has several advantages and limitations for use in laboratory experiments. One of the major advantages of using 2-HMSMBA is that it is a relatively simple compound to synthesize and can be produced in large quantities. Additionally, it has been found to be relatively stable and has a long shelf life. However, one of the major limitations of using 2-HMSMBA is that it is not as widely available as other compounds and can be difficult to obtain.

Future Directions

The potential applications of 2-HMSMBA are still being explored. One potential future direction is to further investigate its effects on cell proliferation and apoptosis. Additionally, further research could be conducted to explore its potential as a therapeutic agent for the treatment of various inflammatory diseases. Finally, further research could be conducted to explore its potential as a tool for studying the effects of various compounds on gene expression.

Synthesis Methods

2-HMSMBA is synthesized through a series of reactions involving the conversion of the starting material, 4-methyl-3-heptanone, to the desired compound. First, 4-methyl-3-heptanone is reacted with sulfur dioxide and hydrogen chloride in the presence of a base catalyst to form the sulfonyl chloride intermediate. This intermediate is then reacted with sodium methoxide to form the desired 2-HMSMBA. The entire synthesis can be completed in three steps and the overall yield is approximately 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(heptane-4-sulfinyl)-3-methylbutanoic acid involves the oxidation of heptane-4-sulfide to the corresponding sulfoxide, followed by the addition of the sulfoxide to 3-methylbutanoic acid.", "Starting Materials": [ "Heptane-4-sulfide", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)", "3-Methylbutanoic acid", "Solvent (e.g. dichloromethane, acetonitrile)" ], "Reaction": [ "Oxidation of heptane-4-sulfide to heptane-4-sulfoxide using an oxidizing agent in a suitable solvent", "Isolation of heptane-4-sulfoxide by filtration or distillation", "Addition of heptane-4-sulfoxide to 3-methylbutanoic acid in the presence of a suitable catalyst (e.g. trifluoroacetic acid)", "Work-up of the reaction mixture to isolate the desired product by filtration or extraction", "Purification of the product by recrystallization or chromatography" ] }

CAS RN

2551117-49-6

Product Name

2-(heptane-4-sulfinyl)-3-methylbutanoic acid

Molecular Formula

C12H24O3S

Molecular Weight

248.4

Purity

95

Origin of Product

United States

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